molecular formula C5H7NOS B1252200 (2-Methyl-1,3-thiazol-5-yl)methanol CAS No. 56012-38-5

(2-Methyl-1,3-thiazol-5-yl)methanol

Cat. No. B1252200
CAS RN: 56012-38-5
M. Wt: 129.18 g/mol
InChI Key: UGNOVENEUBRGNI-UHFFFAOYSA-N
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Description

"(2-Methyl-1,3-thiazol-5-yl)methanol" is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring. Thiazoles and their derivatives are of significant interest in organic chemistry due to their diverse chemical reactions and properties, making them valuable in various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiazol derivatives often involves cyclization reactions where thioamides react with α-haloketones or via the Hantzsch thiazole synthesis, where α-haloketones react with thioformamide or thiourea. While specific synthesis routes for "(2-Methyl-1,3-thiazol-5-yl)methanol" are not directly mentioned, related compounds such as (2-alkylthiothiazolin-5-yl)methyl dodecanoates have been synthesized via tandem radical reactions, indicating possible synthetic pathways for thiazol derivatives through radical-mediated processes (Kakaei & Xu, 2013).

Molecular Structure Analysis

Thiazole derivatives exhibit interesting molecular aggregation influenced by solvent effects and substituent groups, as shown in studies on related compounds. The molecular structure and aggregation behavior can be significantly affected by the alkyl substituent structure, indicating that the methyl group in "(2-Methyl-1,3-thiazol-5-yl)methanol" could influence its molecular interactions and properties (Matwijczuk et al., 2016).

Scientific Research Applications

  • Antimicrobial Activity

    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug .
  • Antifungal Activity

    • Thiazoles are also used in antifungal drugs like Abafungin .
    • These drugs are typically applied topically to treat skin infections caused by various fungi .
  • Antiretroviral Activity

    • Thiazoles are used in antiretroviral drugs like Ritonavir .
  • Antineoplastic Activity

    • Thiazoles are used in antineoplastic drugs like Tiazofurin and Bleomycin .
  • Antioxidant Activity

    • Thiazoles have been found to have antioxidant activity .
  • Neuroprotective Activity

    • Thiazoles have been found to have neuroprotective effects .
  • Analgesic Activity

    • Thiazoles have been found to have analgesic (pain-relieving) properties .
  • Anti-Inflammatory Activity

    • Thiazoles have been found to have anti-inflammatory properties .
  • Antiviral Activity

    • Thiazoles have been found to have antiviral properties .
  • Diuretic Activity

    • Thiazoles have been found to have diuretic properties .
  • Anticonvulsant Activity

    • Thiazoles have been found to have anticonvulsant properties .
  • Hepatoprotective Activity

    • Thiazoles have been found to have hepatoprotective (liver-protecting) properties .

Safety And Hazards

“(2-Methyl-1,3-thiazol-5-yl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a danger under the GHS05 pictogram . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

Future Directions

The future directions for “(2-Methyl-1,3-thiazol-5-yl)methanol” are not specified in the search results .

Relevant Papers The relevant papers for “(2-Methyl-1,3-thiazol-5-yl)methanol” include peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOVENEUBRGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510393
Record name (2-Methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-thiazol-5-yl)methanol

CAS RN

56012-38-5
Record name (2-Methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-thiazol-5-yl)methanol
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